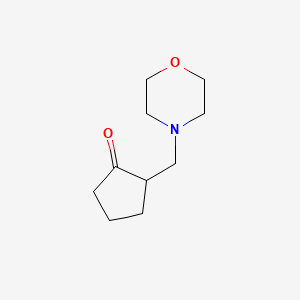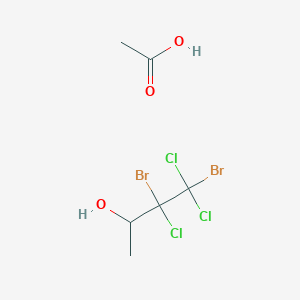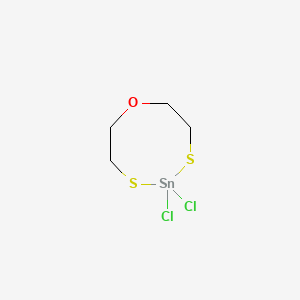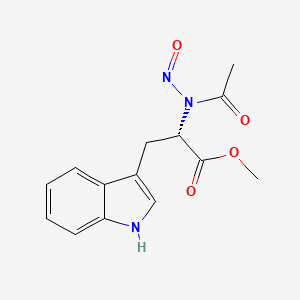methanone CAS No. 55578-87-5](/img/structure/B14640666.png)
[5-(2-Azidophenyl)furan-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Azidophenyl)furan-2-ylmethanone: is an organic compound that features a furan ring substituted with a phenyl group and an azidophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Azidophenyl)furan-2-ylmethanone typically involves the reaction of 2-azidobenzoyl chloride with furan-2-yl phenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 5-(2-Azidophenyl)furan-2-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(2-Azidophenyl)furan-2-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, with or without the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the azido group.
Applications De Recherche Scientifique
Chemistry: 5-(2-Azidophenyl)furan-2-ylmethanone is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Biology: The compound is studied for its potential as a photoaffinity label, which can be used to investigate protein-ligand interactions and identify binding sites on proteins.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the industrial sector, 5-(2-Azidophenyl)furan-2-ylmethanone is investigated for its use in the development of advanced materials, such as polymers and coatings with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-(2-Azidophenyl)furan-2-ylmethanone involves its ability to undergo photolysis upon exposure to ultraviolet light, leading to the generation of reactive intermediates such as nitrenes. These intermediates can form covalent bonds with nearby molecules, making the compound useful as a photoaffinity label. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
5-(2-Aminophenyl)furan-2-ylmethanone: Similar structure but with an amine group instead of an azido group.
5-(2-Bromophenyl)furan-2-ylmethanone: Similar structure but with a bromine atom instead of an azido group.
5-(2-Nitrophenyl)furan-2-ylmethanone: Similar structure but with a nitro group instead of an azido group.
Uniqueness: The presence of the azido group in 5-(2-Azidophenyl)furan-2-ylmethanone makes it unique compared to its analogs. The azido group imparts distinct reactivity, particularly in photochemical reactions, making the compound valuable for applications requiring the generation of reactive intermediates.
Propriétés
Numéro CAS |
55578-87-5 |
|---|---|
Formule moléculaire |
C17H11N3O2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
[5-(2-azidophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-14-9-5-4-8-13(14)15-10-11-16(22-15)17(21)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
UVVFFMYXWDAWSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



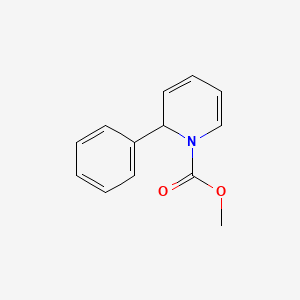
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
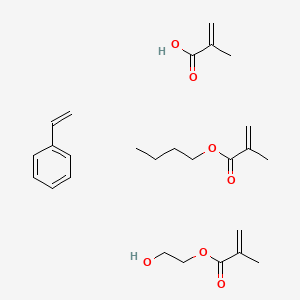
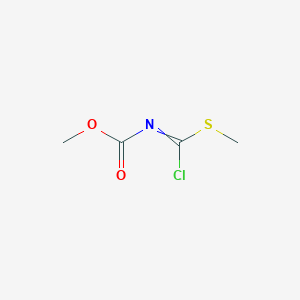

![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
